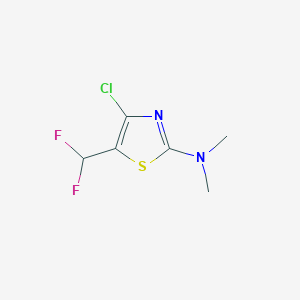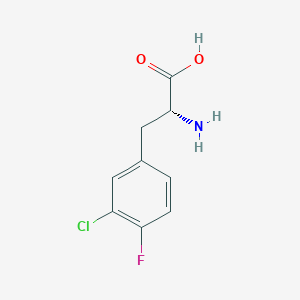
5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-acetic acid is an organic compound with the molecular formula C15H10F4O3 It is a biphenyl derivative, characterized by the presence of both fluorine and trifluoromethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-acetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide: The starting material, an aryl halide, is prepared through halogenation of the corresponding biphenyl compound.
Coupling Reaction: The aryl halide is then reacted with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-acetic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-acetic acid has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethoxy groups enhance its lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. It may inhibit specific enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 5-Fluoro-2-(trifluoromethyl)phenylacetic acid
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 5-Trifluoromethyl-2-formylphenylboronic acid
Uniqueness
5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-acetic acid is unique due to the presence of both fluorine and trifluoromethoxy groups on the biphenyl scaffold. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications.
特性
分子式 |
C15H10F4O3 |
|---|---|
分子量 |
314.23 g/mol |
IUPAC名 |
2-[4-fluoro-2-[2-(trifluoromethoxy)phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C15H10F4O3/c16-10-6-5-9(7-14(20)21)12(8-10)11-3-1-2-4-13(11)22-15(17,18)19/h1-6,8H,7H2,(H,20,21) |
InChIキー |
CUTMEDGBZGCPJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)CC(=O)O)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide](/img/structure/B12071290.png)

![(2S)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde](/img/structure/B12071298.png)
![Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate](/img/structure/B12071307.png)

![1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate](/img/structure/B12071315.png)

![7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B12071321.png)



